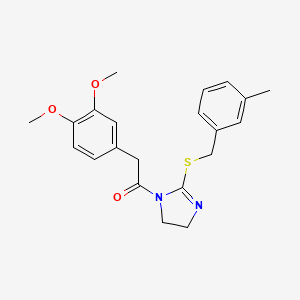
2-(3,4-dimethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanism of Action in Acidolysis of Lignin Model Compounds
Research on the acidolysis of lignin model compounds, such as those involving dimethoxyphenyl groups, has revealed intricate mechanisms of bond cleavage that could be pertinent to understanding the reactivity and potential applications of the query compound. For example, studies on dimeric non-phenolic β-O-4-type lignin model compounds have shown different mechanisms of bond cleavage depending on the presence of certain functional groups, suggesting the significance of specific structural features in chemical reactions (T. Yokoyama, 2015). These findings could inform the design and synthesis of new compounds with tailored reactivity for lignin degradation or modification applications.
Antioxidant Activities of Chromone Compounds
The antioxidant potential of chromone compounds, which share structural similarities with the query compound, particularly in the context of their ring systems and substituent effects, has been extensively studied. For instance, the evaluation of new synthesized chromonyl-2,4-thiazolidinediones, chromonyl-2,4-imidazolidinediones, and chromonyl-2-thioxoimidzolidine-4-ones has demonstrated strong scavenging effects towards free radicals, suggesting their protective role against oxidative damage (A. Kładna et al., 2014). These results underscore the potential for compounds with dimethoxyphenyl groups and heterocyclic thioether elements to serve as antioxidants.
Applications in Organic Synthesis and Material Science
The utility of photosensitive protecting groups, including those related to the dimethoxyphenyl moiety, in synthetic chemistry highlights the broader applicability of such compounds in the development of light-sensitive materials and metal passivators (B. Amit et al., 1974). These applications are relevant for the query compound, suggesting potential uses in material science and organic synthesis where light-induced reactions or surface modifications are desired.
Potential for Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives has indicated their potential as antioxidant and anti-inflammatory agents, with some compounds showing distinct activities in in vitro assays (Dattatraya G. Raut et al., 2020). This suggests that the query compound, with its thiazole derivative and dimethoxyphenyl groups, could have applications in developing new therapeutic agents targeting oxidative stress and inflammation.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-5-4-6-17(11-15)14-27-21-22-9-10-23(21)20(24)13-16-7-8-18(25-2)19(12-16)26-3/h4-8,11-12H,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMADADRADDCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545020.png)
![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B2545022.png)

![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/no-structure.png)
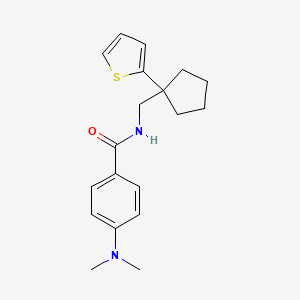
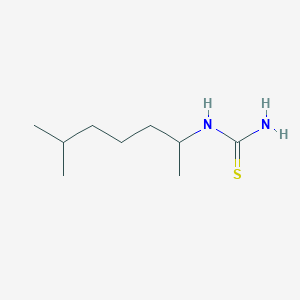
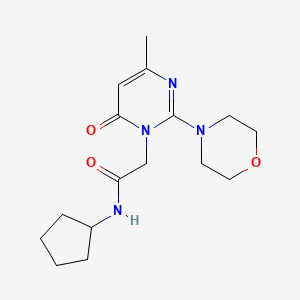
![7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2545032.png)
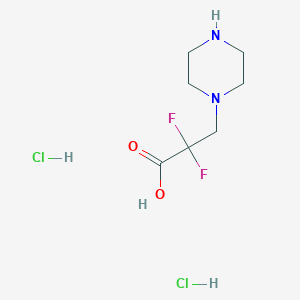
![2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2545034.png)
![2-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2545035.png)
